molecular formula C8H10BrNO B2996375 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole CAS No. 878204-50-3

4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole

Cat. No.: B2996375
CAS No.: 878204-50-3
M. Wt: 216.078
InChI Key: PDPNJUCAENRVGW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 5-cyclopropyl-3-methyl-1,2-oxazole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups such as amines, thiols, or hydroxyl groups, depending on the reagents used .

Scientific Research Applications

4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-5-cyclopropyl-3-methyl-1,2-oxazole
  • 4-(Iodomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole
  • 5-Cyclopropyl-3-methyl-1,2-oxazole

Uniqueness

4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

4-(bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-7(4-9)8(11-10-5)6-2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPNJUCAENRVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CBr)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878204-50-3
Record name 4-(bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole
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